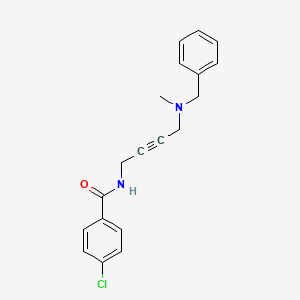

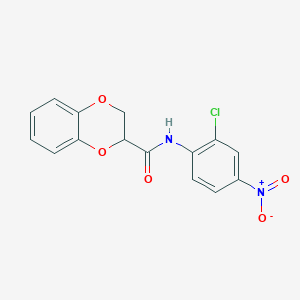

![molecular formula C7H14ClNS B2496697 7-Thia-1-azaspiro[3.5]nonane hydrochloride CAS No. 2241129-84-8](/img/structure/B2496697.png)

7-Thia-1-azaspiro[3.5]nonane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-Thia-1-azaspiro[3.5]nonane derivatives involves robust and step-economic routes. Notably, methods for constructing multifunctional modules for drug discovery have been developed, which include the synthesis of novel thia/oxa-azaspiro[3.4]octanes through enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013). Additionally, the synthesis of related compounds, such as 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate, has been described via Mannich type condensation, highlighting the versatility of synthesis approaches in this chemical class (Zisman et al., 1989).

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds, including 7-Thia-1-azaspiro[3.5]nonane derivatives, has been elucidated using various spectroscopic techniques. For example, 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide's structure was confirmed based on spectral data and chemical evidence, with further investigation into its conformation through nuclear magnetic resonance spectroscopy and molecular mechanics calculations (Terada, Takeuchi, & Hamada, 1986).

Chemical Reactions and Properties

Chemical reactions involving 7-Thia-1-azaspiro[3.5]nonane derivatives are versatile, with examples including the synthesis of antimicrobial agents through reactions of cycloalkylidene derivatives with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996). This demonstrates the compound's ability to undergo various reactions, contributing to its utility in synthesizing a wide range of biologically active molecules.

Physical Properties Analysis

The physical properties of 7-Thia-1-azaspiro[3.5]nonane hydrochloride and related compounds, such as melting points and spectral data, are critical for their identification and purity assessment. For instance, the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate provided specific activity data and allowed for recrystallization, underscoring the importance of understanding these properties in the context of chemical synthesis and characterization (Zisman et al., 1989).

Aplicaciones Científicas De Investigación

GPR119 Agonist Properties

7-Thia-1-azaspiro[3.5]nonane derivatives are noted for their potential as GPR119 agonists. A particular study emphasized the design and synthesis of novel derivatives, highlighting compound 54g which showcased potent GPR119 agonist activity. This compound demonstrated a favorable pharmacokinetic profile in rats and promising glucose-lowering effects in diabetic rats, indicating potential applications in diabetes treatment or metabolic syndrome management (Matsuda et al., 2018).

Central Dopamine Receptor Antagonism

The compound MJ-13980, with a similar structure to 7-Thia-1-azaspiro[3.5]nonane, was studied for its ability to displace in vitro [3H]spiperone binding, elevate serum prolactin concentrations, and diminish apomorphine-induced stereotyped behavior in male rats. These findings suggest its role as a dopamine receptor antagonist. Interestingly, this compound produced minimal cataleptic behavior, distinguishing its neuropharmacological profile from that of typical dopamine receptor blockers (Hruska, 1985).

Serotonin Receptor Activity

Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives revealed their affinity for serotonin 5-HT1A and 5-HT2A receptors. Specific compounds in this series exhibited potent ligand activity for these receptors, suggesting their potential use in neurological or psychiatric conditions where serotonin modulation is beneficial (Obniska et al., 2006).

Antiarrhythmic Properties

The antiarrhythmic properties of certain 7-Thia-1-azaspiro[3.5]nonane derivatives have been explored, with compounds like 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate showing efficacy in suppressing induced ventricular tachycardia in dogs. These findings point towards their potential role in cardiovascular therapeutics (Bailey et al., 1984).

Propiedades

IUPAC Name |

7-thia-1-azaspiro[3.5]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYIBHHJKAQVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12CCSCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)

![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)